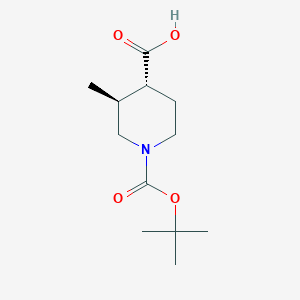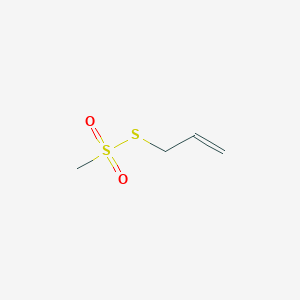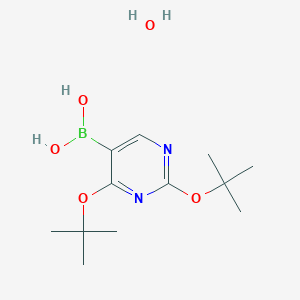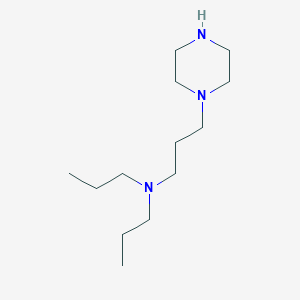
trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1414958-09-0 . It has a molecular weight of 243.3 . The compound is in the form of a white solid .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 38 bonds, including 17 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 six-membered ring . It also includes 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
“this compound” is a white solid with a molecular weight of 229.28 g/mol . It is insoluble in water .Applications De Recherche Scientifique
Synthesis and Characterization in Heterocyclic Chemistry
- Synthesis of Novel Heterocyclic Compounds : Matulevičiūtė et al. (2021) synthesized a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. These compounds were synthesized using piperidine-4-carboxylic and piperidine-3-carboxylic acids, highlighting the versatility of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid in creating new molecular structures (Matulevičiūtė et al., 2021).
Stereochemistry and Molecular Conformation
- Analysis of Dipeptides : Didierjean et al. (2002) studied a pipecolic acid-containing dipeptide, providing insights into the molecular conformation and stereochemistry of related compounds. This research demonstrates the importance of this compound in understanding peptide structures (Didierjean, Boussard, & Aubry, 2002).
Asymmetric Synthesis
- Enantioselective Synthesis of Methylpipecolic Acids : Alegret, Santacana, and Riera (2007) described an asymmetric synthesis approach for trans-methylpipecolic acids, using techniques like Sharpless epoxidation and ring-closing metathesis. This research underscores the application of this compound in asymmetric synthesis, which is crucial in pharmaceutical chemistry (Alegret, Santacana, & Riera, 2007).
Medicinal Chemistry Applications
- Synthesis of Piperidine Derivatives : Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for preparing substituted piperidines. This study indicates the role of this compound in developing compounds that may have medicinal value (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Stereochemistry and Molecular Interaction
- Understanding Rotational Barriers in Isomerization : Kern, Schutkowski, and Drakenberg (1997) investigated the rotational barriers for cis/trans isomerization of proline analogues, including piperidine-2-carboxylic acid. This study reveals the complexity of molecular interactions involving compounds like this compound and its analogues (Kern, Schutkowski, & Drakenberg, 1997).
Computational Chemistry
- Predicting Solvent Effects on Electronic Properties : Vimala et al. (2021) conducted a computational study on the effects of polar and non-polar solvents on the electronic properties of N-BOC-Piperidine-4-Carboxylic acid. This research is pivotal in understanding how different environments impact the electronic characteristics of such compounds (Vimala, Mary, Ramalakshmi, Muthu, & Irfan, 2021).
Safety and Hazards
This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers There are several papers related to “trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid”. One discusses the preparation of water-soluble highly helical peptides . Another paper discusses the formation of regioisomeric compounds observed at trace amounts in crude cyclization reaction mixtures .
Mécanisme D'action
Target of Action
Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid is a pharmaceutical intermediate The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that the compound is used as an intermediate in the synthesis of other compounds . The interaction of this compound with its targets and the resulting changes would depend on the specific context of its use.
Biochemical Pathways
As an intermediate, its role in biochemical pathways would likely be determined by the final compounds it is used to synthesize .
Result of Action
As an intermediate, its effects would likely be determined by the final compounds it is used to synthesize .
Analyse Biochimique
Biochemical Properties
Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of piperazine-based CCR5 antagonists . These interactions are crucial for the formation of bioactive compounds that can modulate biological pathways.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of compounds that exhibit activity in cell culture comparable to free drugs . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a key building block in the synthesis of pharmaceutical intermediates, where it can replace ester functions with amino groups . This modification is critical for the development of bioactive compounds that can target specific biological pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can be stored and used effectively in various experimental conditions . Long-term effects on cellular function have also been observed, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been reported . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are important for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action.
Propriétés
IUPAC Name |
(3S,4R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQTPBWJCJGSV-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-09-0 |
Source


|
| Record name | trans-1-Boc-3-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)


![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)


